2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is a pyridine derivative with the molecular formula C9H9ClN2. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile typically involves the reaction of 2-chloro-4-(propan-2-yl)pyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate to form pyridine N-oxides.
Reduction Reactions: Reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Scientific Research Applications
2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-pyridinecarbonitrile: Similar in structure but lacks the propan-2-yl group.
3-pyridinecarbonitrile: Contains a nitrile group at the 3-position but lacks the chlorine and propan-2-yl groups.
2-pyridinecarbonitrile: Similar nitrile group placement but lacks additional substituents .
Uniqueness
2-chloro-4-(propan-2-yl)pyridine-3-carbonitrile is unique due to the presence of both the chlorine and propan-2-yl groups, which confer distinct chemical properties and reactivity. These substituents enhance its ability to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-propan-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6(2)7-3-4-12-9(10)8(7)5-11/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJDNPWEPEYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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